6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Description

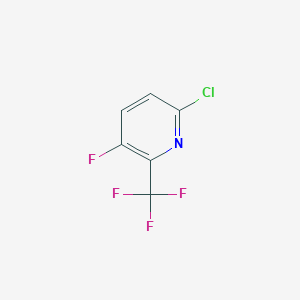

6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₆H₂ClF₄N. Its structure features a trifluoromethyl group at position 2, fluorine at position 3, and chlorine at position 6. This substitution pattern confers unique electronic and steric properties, making it valuable in agrochemical and pharmaceutical research. The electron-withdrawing effects of the trifluoromethyl and halogen substituents enhance stability and influence reactivity in substitution or coupling reactions .

Properties

IUPAC Name |

6-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMZZUGNIRVXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858620 | |

| Record name | 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227511-58-1 | |

| Record name | 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

The main starting material is 2-chloro-6-(trichloromethyl)pyridine or mixtures containing chlorofluoro pyridine derivatives such as:

- 2-chloro-6-(trichloromethyl)pyridine

- 2-chloro-6-(trifluoromethyl)pyridine

- 2-chloro-6-(difluorochloromethyl)pyridine

- 2-chloro-6-(dichlorofluoromethyl)pyridine

These precursors are subjected to fluorination to replace chlorine atoms selectively with fluorine, yielding the target compound.

Fluorination Reaction

- Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is used, added either continuously or in a single lot.

- Catalysts: Metal chlorides such as ferric chloride (FeCl3), ferrous chloride (FeCl2), niobium pentachloride (NbCl5), tantalum pentachloride (TaCl5), tungsten hexachloride (WCl6), stannic chloride (SnCl4), antimony trichloride (SbCl3), or titanium tetrachloride (TiCl4) are employed to enhance fluorination efficiency.

- Reaction Conditions:

- Temperature range: 140–230 °C (typically around 170–190 °C)

- Pressure: 10–30 kg/cm² (can vary up to 50 kg/cm²)

- Reaction time: 8–18 hours depending on scale and conditions

- Process: The reaction is conducted in a high-pressure reactor equipped with mechanical stirring, overhead condenser, pressure gauge, and controlled valves. The mixture of starting materials and catalyst is heated, and HF is introduced under agitation. After completion, excess HF and generated HCl gases are vented and recycled.

Isolation and Purification

- After reaction completion, the reactor is depressurized and flushed with inert gas (e.g., nitrogen).

- The reaction mixture is diluted with water and neutralized with aqueous sodium carbonate (5%) to remove acidic residues.

- Organic layers are separated and subjected to distillation under reduced pressure to isolate the pure 6-chloro-3-fluoro-2-(trifluoromethyl)pyridine.

- Unreacted starting materials and partially fluorinated by-products are recovered and recycled back into the process to improve overall yield and reduce waste.

Typical Yields and Purity

| Parameter | Data from Representative Industrial Examples |

|---|---|

| Starting material (2-chloro-6-(trichloromethyl)pyridine) | ~231 g per batch (300 mL reactor) |

| Catalyst (FeCl3) | ~11 g |

| HF used | ~260–264 g |

| Reaction temperature | 170–190 °C |

| Reaction pressure | 20–30 kg/cm² |

| Reaction time | 12–22 hours |

| Yield of this compound | Up to 80.2% isolated yield |

| Purity (GC) | >99.9% |

The product identity is confirmed by mass spectrometry and proton nuclear magnetic resonance (1H NMR) spectroscopy.

Process Advantages and Industrial Feasibility

- The process is scalable to large industrial volumes due to the use of continuous or batch high-pressure reactors.

- Recycling of unreacted materials and HF reduces raw material costs and environmental impact.

- Use of metal chloride catalysts enhances selectivity and reaction rates.

- The fluorination is carried out in the absence of organic solvents, improving safety and simplifying purification.

- The method yields highly pure product suitable for further use in fungicide and pharmaceutical synthesis.

Summary Table of Preparation Parameters

| Step | Conditions/Materials | Outcome/Notes |

|---|---|---|

| Starting material | 2-chloro-6-(trichloromethyl)pyridine | Available commercially or synthesized |

| Catalyst | Ferric chloride (FeCl3) or other metal chlorides | Enhances fluorination efficiency |

| Fluorinating agent | Anhydrous hydrogen fluoride (HF) | Added continuously or in batch |

| Temperature | 140–230 °C (typical 170–190 °C) | Controls reaction rate and selectivity |

| Pressure | 10–30 kg/cm² | Maintains liquid phase and reaction kinetics |

| Reaction time | 8–18 hours | Optimized for complete conversion |

| Workup | Dilution with water, neutralization with sodium carbonate | Removes acid and impurities |

| Purification | Distillation under vacuum | Isolates pure product (>99.9% purity) |

| Recycling | Unreacted materials and HF recycled | Improves yield and sustainability |

Additional Notes

- Alternative methods such as halogen exchange reactions using potassium fluoride at high temperatures (350 °C) have been reported for related fluoromethylpyridines but are less suitable for this compound due to regioselectivity and harsh conditions.

- The process is protected under patent WO2015151116A2, which describes detailed reaction conditions and catalyst options for industrial production.

- No reliable alternative preparation methods from non-patent literature were found that surpass the described fluorination process in yield or purity.

Chemical Reactions Analysis

6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often employing palladium or other metal catalysts.

Common reagents used in these reactions include trifluoromethylating agents, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Industrial Applications

1. Synthesis of Agrochemicals

6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of various agrochemicals. Its derivatives are particularly useful in the production of fungicides, such as picoxystrobin, which is widely used for crop protection against fungal diseases. The compound's fluorinated structure enhances its biological activity and stability, making it an attractive candidate for agrochemical formulations .

2. Pharmaceutical Intermediates

The compound is also utilized in the pharmaceutical industry as an intermediate for synthesizing various bioactive compounds. Its unique chemical structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Recent studies have highlighted the biological activities associated with this compound and its derivatives:

- Antimicrobial Activity : Compounds derived from this pyridine have shown promising antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.

- Inhibition Studies : In vitro studies have demonstrated that certain derivatives exhibit inhibitory effects against specific enzymes or pathogens, suggesting their utility in treating infections or diseases caused by resistant strains .

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine depends on its specific applicationThese groups can interact with molecular targets, such as enzymes or receptors, leading to the desired biological or chemical effects . The exact molecular targets and pathways involved vary depending on the specific application and the compound’s structure .

Comparison with Similar Compounds

Structural and Functional Differences

2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4)

- Molecular Formula : C₆H₃ClF₃N

- Substituents : Chloro (position 2), trifluoromethyl (position 6).

- Key Differences: The swapped positions of Cl and CF₃ alter electronic distribution.

- Applications : Primarily an intermediate in organic synthesis, used in pesticides and pharmaceuticals.

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

- Molecular Formula : C₆H₂BrClF₃N

- Substituents : Bromo (position 3), chloro (position 2), trifluoromethyl (position 6).

- Key Differences : Bromine’s larger atomic radius and weaker C-Br bond (vs. C-F) increase reactivity in nucleophilic substitutions. The absence of fluorine at position 3 reduces electronegativity compared to the target compound .

- Applications : Likely used in cross-coupling reactions for drug discovery.

3-Chloro-6-(trifluoromethyl)pyridine-2-thiol

- Molecular Formula : C₆H₃ClF₃NS

- Substituents : Chloro (position 3), trifluoromethyl (position 6), thiol (position 2).

- Key Differences : The thiol group enables disulfide bond formation and metal coordination, absent in the target compound. This makes it suitable for catalytic or chelation applications .

Trifluoromethyl Pyridines with 1,3,4-Oxadiazole Moieties

- Structure : Pyridine core linked to oxadiazole rings via trifluoromethyl groups.

- Key Differences : The oxadiazole ring enhances insecticidal activity via π-π stacking and hydrogen bonding. The target compound lacks this moiety but may leverage CF₃ and halogens for similar bioactivity .

SAR (Structure-Activity Relationship) Insights

- Trifluoromethyl Position : shows trifluoromethyl placement (3 vs. 4) has minimal impact on antibacterial activity, but chloro substitution enhances potency. The target’s 2-CF₃ and 6-Cl may optimize steric and electronic interactions .

- Halogen Effects : Fluorine’s electronegativity improves membrane permeability, while chlorine enhances binding to hydrophobic enzyme pockets. Bromine in analogs increases reactivity but may reduce selectivity .

Biological Activity

6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a halogenated heterocyclic compound with significant biological activity, primarily due to its unique chemical structure which includes chlorine, fluorine, and trifluoromethyl groups on a pyridine ring. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

- Molecular Formula : C₆H₂ClF₄N

- Molecular Weight : 199.53 g/mol

The presence of multiple halogen atoms contributes to its high reactivity and specificity in binding interactions with various biomolecules, including enzymes and proteins.

This compound interacts with various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can lead to either inhibition or activation, depending on the biochemical context. This modulation affects overall cellular processes such as metabolism and gene expression.

Table 1: Summary of Biochemical Interactions

| Interaction Type | Effect | Biological Impact |

|---|---|---|

| Enzyme Inhibition | Decreases activity | Alters metabolic pathways |

| Enzyme Activation | Increases activity | Enhances specific biochemical processes |

| Gene Expression Modulation | Varies | Influences cellular responses to stimuli |

Cellular Effects

The compound has been shown to influence cell function significantly by modulating cell signaling pathways. For instance, it can affect the expression of genes involved in metabolic regulation, leading to alterations in cellular metabolism. Additionally, it interacts with key signaling molecules, impacting how cells respond to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions:

- Binding Affinity : The compound forms stable complexes with proteins due to its unique structure.

- Enzyme Interaction : It can inhibit or activate enzymes by binding to their active sites or allosteric sites.

These interactions can lead to downstream effects on gene expression and enzyme activity, ultimately influencing cellular functions.

Scientific Research Applications

The compound has several applications across different fields:

- Medicinal Chemistry : It serves as a building block for synthesizing biologically active molecules and potential drug candidates.

- Agrochemicals : It is explored for developing pesticides and herbicides due to its biological activity .

- Material Science : Its unique properties make it valuable in producing specialty chemicals with distinct functionalities.

Case Studies

- Antiviral Activity : Research indicates that derivatives of trifluoromethylpyridine exhibit antiviral properties, with some compounds demonstrating significant inhibitory activity against viruses like HIV .

- Fungicidal Properties : Compounds similar to this compound have been reported to show enhanced fungicidal activity compared to traditional agents .

Q & A

Q. What are the most reliable synthetic routes for preparing 6-chloro-3-fluoro-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves sequential halogenation and fluorination steps. A common approach is:

- Step 1: Start with a pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) and introduce fluorine via nucleophilic aromatic substitution using KF in DMSO at elevated temperatures (100–120°C) .

- Step 2: Optimize regioselectivity using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install substituents while preserving the trifluoromethyl group .

Critical Factors Affecting Yield:

- Solvent Choice: Polar aprotic solvents (DMSO, DMF) enhance fluorination efficiency .

- Catalyst Loading: Pd(PPh₃)₄ (0.2–0.5 mol%) balances cost and reactivity in cross-couplings .

- Temperature Control: Fluorination requires strict temperature control (≥100°C) to avoid side reactions like dechlorination .

Q. How can structural and electronic properties of this compound be characterized?

Answer:

- X-ray Crystallography: Resolves bond angles and dihedral angles (e.g., pyridine ring vs. substituents). For example, the dihedral angle between the pyridine ring and adjacent substituents is ~59.8°, influencing steric interactions .

- Spectroscopy:

- DFT Calculations: Predict electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature reduces pyridine ring electron density by ~15%) .

Advanced Research Questions

Q. How does the substitution pattern influence regioselectivity in further functionalization reactions?

Answer: The chlorine and fluorine substituents direct electrophilic/nucleophilic attacks:

- Chlorine (C6): Activates positions C4 and C5 for nucleophilic substitution (e.g., amination) .

- Fluorine (C3): Electron-withdrawing effects stabilize meta-directing pathways, favoring C5 modifications .

- Trifluoromethyl (C2): Steric hindrance limits reactivity at C2 but enhances stability of adjacent substituents .

Example:

In Suzuki coupling, boronic acids preferentially react at C4 due to chlorine’s directing effect, achieving >70% regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

- Assay Conditions: Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) alter IC₅₀ values .

- Solubility Issues: Low aqueous solubility (logP ≈ 2.8) may lead to underestimation of activity in polar media .

- Metabolic Stability: Cytochrome P450 interactions (e.g., CYP3A4 inhibition) can confound in vivo vs. in vitro results .

Mitigation Strategies:

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular Docking: Identifies key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets). For example, the trifluoromethyl group forms hydrophobic contacts with Val²⁷¹ in EGFR .

- QSAR Models: Correlate substituent electronegativity (Hammett σₚ values) with anticancer activity. Chlorine (σₚ = 0.23) enhances cytotoxicity compared to methyl (σₚ = -0.17) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.